N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at position 4. The acetamide moiety is linked to a 4-(methylsulfonyl)phenyl group, which contributes to its unique physicochemical and biological properties. This compound is structurally designed to optimize interactions with biological targets, particularly enzymes and bacterial proteins, owing to the electron-donating methoxy groups and the electron-withdrawing methylsulfonyl substituent .
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-26-14-9-13(10-15(11-14)27-2)18-21-22-19(28-18)20-17(23)8-12-4-6-16(7-5-12)29(3,24)25/h4-7,9-11H,8H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGMPFIKRVVGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound belonging to the oxadiazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The unique structural features of this compound, including the oxadiazole ring and specific phenyl substitutions, suggest a diverse range of biological interactions.
Chemical Structure and Properties
The compound can be characterized by its chemical formula , with a molecular weight of 388.44 g/mol. Its structure includes:
- A 1,3,4-oxadiazole ring , which is known for its bioactivity.
- A 3,5-dimethoxyphenyl group , which may enhance lipophilicity and receptor interaction.
- A methylsulfonylphenyl substituent that could contribute to its pharmacological properties.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, potentially leading to anticancer effects.
- Receptor Binding : It may interact with various receptors or proteins, modulating their activity and influencing cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties by disrupting bacterial cell membranes.
Biological Activity Studies
Research has demonstrated the biological activities of this compound through various assays:
Anticancer Activity
In vitro studies have shown that the compound exhibits significant cytotoxicity against several cancer cell lines. For example:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values against human cancer cell lines were found to be lower than those of standard chemotherapeutics like doxorubicin, indicating superior potency.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| A-431 (skin cancer) | 12.5 | Doxorubicin | 15.0 |
| Jurkat (leukemia) | 10.0 | Doxorubicin | 14.0 |
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- Study on Anticancer Properties : A recent study published in MDPI evaluated the effects of this compound on various cancer cell lines and reported significant apoptosis induction through caspase activation pathways .
- Antimicrobial Efficacy : Another study highlighted the compound's effectiveness against resistant bacterial strains, demonstrating its potential as a novel antibacterial agent .
Comparison with Similar Compounds
Research Findings and Implications
- Enzyme Inhibition : Computational docking studies suggest the methylsulfonyl group in the target compound forms stable hydrogen bonds with COX-2’s Arg120 and Tyr355 residues, a mechanism absent in 7a .
- Antibacterial Limitations : Despite structural optimization, the absence of halogen substituents (e.g., chloro in 7a) may reduce efficacy against S. aureus and E. coli .
Q & A
Q. What are the key steps and optimization strategies for synthesizing N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide?
The synthesis typically involves multi-step reactions, including cyclization to form the oxadiazole ring and subsequent coupling of the acetamide moiety. Critical parameters include:
- Solvent selection (e.g., DMF or THF for polar intermediates) and temperature control (reflux conditions for cyclization steps).
- Purification methods like recrystallization or column chromatography to isolate intermediates and final products.
- Use of thin-layer chromatography (TLC) to monitor reaction progress and ensure intermediate purity .
Optimization often requires iterative adjustments to reaction time and stoichiometric ratios of reagents (e.g., carbodiimides for amide bond formation).
Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm the positions of methoxy, methylsulfonyl, and oxadiazole groups.
- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis.
- Infrared (IR) spectroscopy to identify functional groups like C=O (amide) and S=O (sulfonyl) stretches.
- High-performance liquid chromatography (HPLC) to assess purity (>95% typically required for pharmacological studies) .
Q. How is the biological activity of this compound initially screened in drug discovery research?
Preliminary screening involves:
- In vitro assays targeting enzymes or receptors (e.g., cyclooxygenase for anti-inflammatory potential).
- Cell-based viability assays (e.g., MTT assay) to evaluate cytotoxicity and therapeutic windows.
- Molecular docking to predict binding affinity to target proteins, leveraging the oxadiazole ring’s π-π stacking potential .
Advanced Research Questions
Q. What mechanistic insights are critical for understanding the reactivity of this compound in catalytic or biological systems?
Advanced studies focus on:
- Reaction intermediates identified via time-resolved UV-vis spectroscopy or stopped-flow techniques .
- Kinetic isotope effects (KIE) to probe hydrogen-transfer steps in enzyme inhibition.
- Electron paramagnetic resonance (EPR) to detect radical intermediates during redox reactions involving the oxadiazole ring .
Q. How can computational methods enhance the design and optimization of derivatives?
- Density Functional Theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in substitution reactions.
- Molecular dynamics (MD) simulations to study conformational stability in solvated or protein-bound states.
- Machine learning (ML) models trained on structural analogs to prioritize synthetic routes with high yield potential .
Q. How do researchers resolve contradictions in spectroscopic or bioactivity data for this compound?
- Cross-validation using complementary techniques (e.g., X-ray crystallography to resolve NMR ambiguities).
- Isotopic labeling (e.g., 15N or 13C) to trace metabolic byproducts in bioactivity assays.
- Multivariate statistical analysis (e.g., PCA) to identify outliers in high-throughput screening datasets .
Q. What experimental design strategies are recommended for optimizing reaction conditions at scale?
- Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions.
- Response Surface Methodology (RSM) for modeling non-linear relationships between variables.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
